Sequence-Dependent Differentiation: Ksdsc vs. IHRIC Amino Acid Composition
Ksdsc (Lys-Ser-Asp-Ser-Cys) differs from the comparator pentapeptide IHRIC (Ile-His-Arg-Ile-Cys) in amino acid sequence, which is a primary determinant of molecular recognition in SPRi-based VOC detection systems [1]. While quantitative binding affinity data for these specific peptides are not publicly available, the distinct sequences predict differential interaction profiles with hpDNA and target VOCs, as sequence variation directly impacts the peptide's three-dimensional conformation and electrostatic surface properties [2].
| Evidence Dimension | Amino Acid Sequence |
|---|---|
| Target Compound Data | Lys-Ser-Asp-Ser-Cys (KSDSC) |
| Comparator Or Baseline | Ile-His-Arg-Ile-Cys (IHRIC) |
| Quantified Difference | Distinct sequence identity (no homology) |
| Conditions | Standard peptide characterization; SPRi sensing context |
Why This Matters
Sequence identity is a critical quality attribute for peptide-based sensors; procurement of the exact sequence ensures experimental reproducibility and sensor array performance.
- [1] PeptideDB. (n.d.). KSDSC and IHRIC Product Database. View Source
- [2] Gaggiotti, S., Hurot, C., Weerakkody, J. S., Mathey, R., Buhot, A., Mascini, M., Hou, Y., & Compagnone, D. (2020). Development of an optoelectronic nose based on surface plasmon resonance imaging with peptide and hairpin DNA for sensing volatile organic compounds. Sensors and Actuators B: Chemical, 303, 127188. View Source
